molecular formula C11H10N2O3 B2853379 4-{[(Furan-2-yl)methyl]amino}pyridine-3-carboxylic acid CAS No. 34240-60-3

4-{[(Furan-2-yl)methyl]amino}pyridine-3-carboxylic acid

Cat. No. B2853379
CAS RN: 34240-60-3
M. Wt: 218.212
InChI Key: SGFMTANHOFRXSR-UHFFFAOYSA-N
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Description

“4-{[(Furan-2-yl)methyl]amino}pyridine-3-carboxylic acid” is a complex organic compound. It is a derivative of pyridinecarboxylic acid, which is a group of organic compounds that are monocarboxylic derivatives of pyridine .


Synthesis Analysis

The synthesis of such compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, has been reported for 1°, 2°, and 3° alkyl boronic esters . The Suzuki–Miyaura (SM) cross-coupling reaction is also widely applied in carbon–carbon bond forming reactions .

Mechanism of Action

The mechanism of action of 4-{[(Furan-2-yl)methyl]amino}pyridine-3-carboxylic acid involves its interaction with specific targets in the body. As mentioned earlier, this compound can selectively bind to mGluR5 and inhibit its activity. This results in the modulation of various signaling pathways in the brain, which can have therapeutic effects in neurological disorders. In cancer cells, this compound can bind to DHODH and inhibit its activity, which results in the depletion of pyrimidine nucleotides and eventually cell death.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. In the brain, this compound can modulate the activity of various neurotransmitters such as glutamate and dopamine, which can affect mood and behavior. In cancer cells, this compound can induce cell death by inhibiting the biosynthesis of pyrimidine nucleotides. This compound has also been found to have anti-inflammatory effects by inhibiting the activity of specific enzymes such as COX-2.

Advantages and Limitations for Lab Experiments

4-{[(Furan-2-yl)methyl]amino}pyridine-3-carboxylic acid has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, this compound also has some limitations. It has low solubility in water, which can make it challenging to use in certain experiments. It can also be toxic to cells at high concentrations, which can limit its use in cell-based assays.

Future Directions

There are several future directions for the use of 4-{[(Furan-2-yl)methyl]amino}pyridine-3-carboxylic acid in scientific research. One potential direction is the development of this compound analogs that can have improved solubility and potency. Another direction is the use of this compound in combination with other drugs to enhance its therapeutic effects. This compound can also be used in the development of new drugs for neurological disorders and cancer. Finally, the use of this compound in animal models can provide valuable insights into its therapeutic potential in vivo.
Conclusion
In conclusion, this compound is a pyridine-based compound that has been extensively used in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has shown potential therapeutic effects in neurological disorders and cancer, and its use in scientific research is likely to continue to expand in the future.

Synthesis Methods

The synthesis of 4-{[(Furan-2-yl)methyl]amino}pyridine-3-carboxylic acid involves the reaction of 2-furancarboxaldehyde with 4-aminopyridine-3-carboxylic acid in the presence of a catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The yield of this compound can be improved by optimizing the reaction conditions such as temperature, time, and concentration of the reactants.

Scientific Research Applications

4-{[(Furan-2-yl)methyl]amino}pyridine-3-carboxylic acid has been used in various scientific research studies such as in the field of neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been found to be a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5). This receptor is involved in various neurological disorders such as anxiety, depression, and schizophrenia. This compound has been found to have potential therapeutic effects in these disorders by blocking the activity of mGluR5.
In cancer research, this compound has been found to inhibit the growth of cancer cells by targeting the enzyme dihydroorotate dehydrogenase (DHODH). This enzyme is involved in the biosynthesis of pyrimidine nucleotides, which are essential for DNA replication and cell proliferation. By inhibiting DHODH, this compound can induce cell death in cancer cells.

properties

IUPAC Name

4-(furan-2-ylmethylamino)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c14-11(15)9-7-12-4-3-10(9)13-6-8-2-1-5-16-8/h1-5,7H,6H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGFMTANHOFRXSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC2=C(C=NC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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